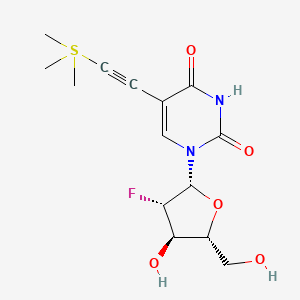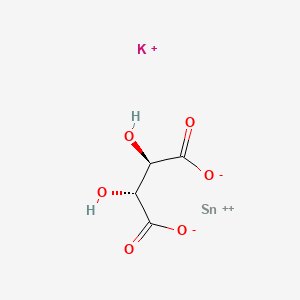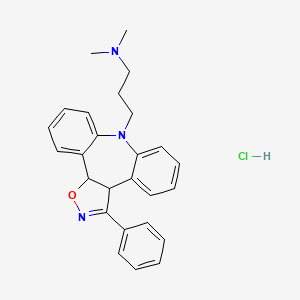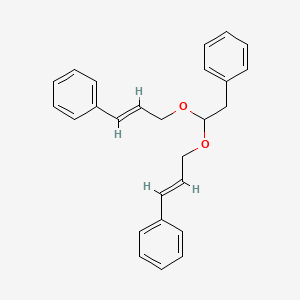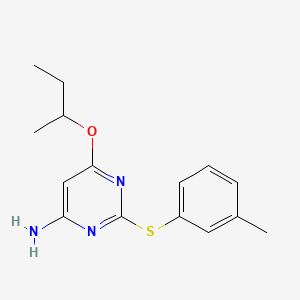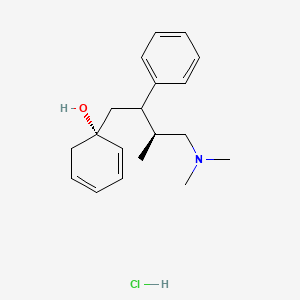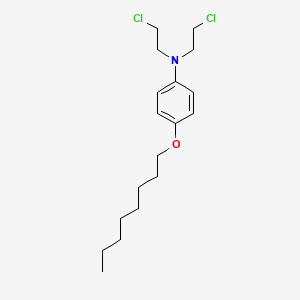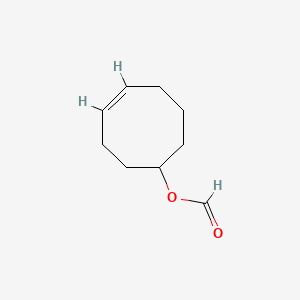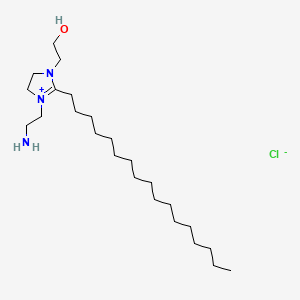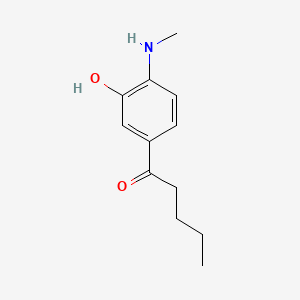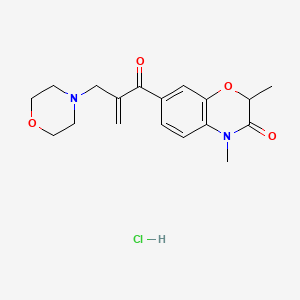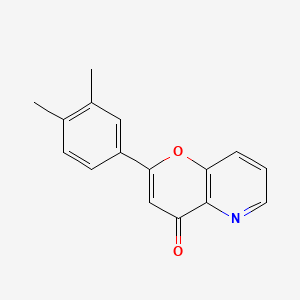
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by a fused pyridine and pyran ring system, which imparts unique chemical and physical properties. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylphenylacetic acid with 2-pyridone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by cyclization to form the desired pyranopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranopyridine ring system.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for amination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mécanisme D'action
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The compound may also induce apoptosis through the activation of caspases and the modulation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one: Lacks the 2-(3,4-dimethylphenyl) substituent, which may affect its biological activity and chemical reactivity.
2,3-Dihydro-4H-pyrano(3,2-b)pyridin-4-one: Contains a saturated pyran ring, leading to different chemical properties and reactivity.
Uniqueness
The presence of the 2-(3,4-dimethylphenyl) group in 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3,4-dimethylphenyl)- imparts unique steric and electronic effects, which can enhance its biological activity and selectivity towards specific molecular targets. This makes it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
148190-20-9 |
|---|---|
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C16H13NO2/c1-10-5-6-12(8-11(10)2)15-9-13(18)16-14(19-15)4-3-7-17-16/h3-9H,1-2H3 |
Clé InChI |
GKGUFTVGINZIAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


